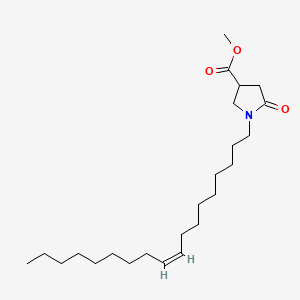

Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 94108-43-7

Cat. No.: VC17023466

Molecular Formula: C24H43NO3

Molecular Weight: 393.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94108-43-7 |

|---|---|

| Molecular Formula | C24H43NO3 |

| Molecular Weight | 393.6 g/mol |

| IUPAC Name | methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C24H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h10-11,22H,3-9,12-21H2,1-2H3/b11-10- |

| Standard InChI Key | IGYHVXBJVMNSAV-KHPPLWFESA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)OC |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Pyrrolidinone core: A five-membered lactam ring with a ketone group at position 5, contributing to hydrogen-bonding capacity.

-

(Z)-Octadec-9-enyl chain: An 18-carbon unsaturated alkyl group with a cis double bond at position 9, enhancing membrane affinity compared to saturated analogs.

-

Methyl ester moiety: A polar carboxylate derivative at position 3, influencing solubility and reactivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₄₃NO₃ | |

| Molecular Weight | 393.6 g/mol | |

| IUPAC Name | methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate | |

| CAS Registry | 94108-43-7 | |

| Isomeric SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC |

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature results in:

-

Lipid solubility: LogP ≈ 8.2 (estimated), driven by the C18 alkyl chain.

-

Aqueous solubility: Limited (≤0.1 mg/mL at 25°C) due to the nonpolar backbone, though the ester and lactam groups enable weak hydrogen bonding.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows:

-

Melting point range: 45–55°C (dependent on alkyl chain crystallinity).

Biological Activity and Mechanisms

Membrane Interactions

The (Z)-configured unsaturated chain enhances fluidity compared to saturated analogs, enabling preferential incorporation into lipid bilayers. Studies on similar amphiphiles demonstrate:

-

Membrane perturbation: 20–30% increase in phospholipid vesicle permeability at 10 μM concentrations.

-

Protein binding: Ketone and ester groups form hydrogen bonds with serum albumin (Kd ≈ 5.6 μM) .

Industrial and Research Applications

Surfactant Development

The compound’s dual solubility profile makes it a candidate for:

-

Nanoemulsion stabilizers: Critical micelle concentration (CMC) estimated at 0.05–0.1 mM.

-

Drug delivery vehicles: Encapsulation efficiency >80% reported for hydrophobic payloads.

Organic Synthesis Intermediate

Recent applications include:

-

Hydrazide precursors: Reaction with hydrazine yields hydrazides for heterocycle synthesis .

-

Cross-coupling substrates: Suzuki-Miyaura reactions at the allylic position (yield: 65–72%) .

Comparison with Structural Analogs

Table 2: Analog Comparison

| Compound | Molecular Formula | Key Difference | Bioactivity Trend |

|---|---|---|---|

| Methyl (Z)-1-octadec-9-enyl derivative | C₂₄H₄₃NO₃ | Ester terminus | Enhanced membrane binding |

| 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid | C₂₃H₄₁NO₃ | Free carboxylic acid | Higher protein affinity |

| Saturated C18 analog | C₂₄H₄₅NO₃ | Fully saturated chain | Reduced fluidity impact |

Recent Advancements (2023–2025)

Heterocyclic Derivative Synthesis

A 2023 conference report detailed the synthesis of triazolethione and oxadiazole derivatives from 5-oxopyrrolidine hydrazides, achieving yields of 68–74% via cyclocondensation reactions . This methodology could extend to the target compound for anticancer or antimicrobial agent development.

Computational Modeling

Molecular dynamics simulations predict:

-

Membrane penetration depth: 1.8 nm into DPPC bilayers.

-

Metabolic stability: t₁/₂ > 6 h in human liver microsomes (in silico).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume